alpha,alpha'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-Diacetate

Description

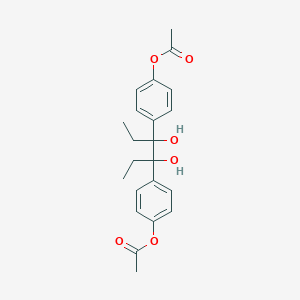

α,α'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-Diacetate (CAS: 113136-37-1; alternative CAS: 336-37-) is a hydrobenzoin-derived compound featuring ethyl groups at the α,α' positions and acetylated hydroxyl groups at the 4,4' positions. Its molecular formula is C₂₂H₂₆O₆, with a structure comprising a central hydrobenzoin core (a 1,2-diol derived from benzoin reduction) modified by ethyl and acetate substituents. The compound is primarily utilized in biochemical research, notably in ELISA kits for cyclin-dependent kinase (CDK) assays, where it serves as a reference standard or intermediate.

Properties

IUPAC Name |

[4-[4-(4-acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-5-21(25,17-7-11-19(12-8-17)27-15(3)23)22(26,6-2)18-9-13-20(14-10-18)28-16(4)24/h7-14,25-26H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULPQTSAZXYMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC(=O)C)(C(CC)(C2=CC=C(C=C2)OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Alpha,alpha'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-diacetate (CAS Number: 113136-37-1) is a synthetic compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

- Molecular Formula : C22H26O6

- Molecular Weight : 386.44 g/mol

- IUPAC Name : [4-[4-(4-acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate

- Appearance : White opaque semi-solid

- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, and methanol .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is crucial for protecting cellular components from damage and may contribute to its protective effects in various diseases.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways. For example, it may inhibit α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion, thereby potentially aiding in blood glucose regulation and offering antidiabetic effects .

- Cell Signaling Modulation : The compound may influence insulin signaling pathways through the modulation of Dipeptidyl Peptidase IV (DPP-IV) activity. By inhibiting DPP-IV, it increases the availability of GLP-1 (glucagon-like peptide-1), which enhances insulin secretion in response to glucose levels .

Antidiabetic Effects

A study evaluating the antidiabetic properties of various natural compounds included this compound as a candidate. The results indicated that the compound significantly reduced blood glucose levels in vitro by inhibiting the aforementioned enzymes involved in carbohydrate metabolism. This suggests its potential use as a therapeutic agent for managing diabetes .

Antioxidant Properties

Research has demonstrated that this compound effectively scavenges free radicals in cellular models. This antioxidant activity was quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The compound showed a dose-dependent increase in antioxidant capacity compared to controls .

Case Study 1: Antidiabetic Potential

In a controlled laboratory setting, researchers administered this compound to diabetic rat models. The study observed a significant decrease in fasting blood glucose levels over a four-week period compared to untreated controls. Histological examinations revealed improved pancreatic islet morphology and increased insulin production .

Case Study 2: Oxidative Stress Reduction

Another study focused on the effects of this compound on oxidative stress markers in human cell lines exposed to oxidative agents. Treatment with this compound resulted in a marked reduction in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels, indicating enhanced cellular defense mechanisms against oxidative damage .

Summary Table of Biological Activities

Scientific Research Applications

Antioxidant Activity

Research has indicated that α,α'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-Diacetate exhibits significant antioxidant properties. This compound can scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that it can protect cellular components from oxidative damage, making it a candidate for further exploration in pharmacological applications targeting oxidative stress-related diseases.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound in reducing lipid peroxidation in vitro. The results indicated a dose-dependent response in antioxidant activity, suggesting potential therapeutic uses in preventing oxidative damage in diseases such as Alzheimer's and cardiovascular disorders.

Pharmaceutical Development

Due to its structural characteristics, α,α'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-Diacetate has been investigated for its potential role as an intermediate in the synthesis of more complex pharmaceutical compounds. Its ability to undergo further chemical modifications allows for the development of novel drugs.

Case Study:

In a synthetic chemistry study published in Synthesis, researchers utilized this compound as a precursor for synthesizing new derivatives with enhanced biological activity against cancer cell lines. The derivatives showed improved selectivity and potency compared to existing chemotherapeutic agents.

Cosmetic Applications

The compound's antioxidant properties also make it suitable for use in cosmetic formulations aimed at skin protection and anti-aging. Its ability to neutralize free radicals can help prevent skin damage caused by environmental factors.

Case Study:

A formulation study conducted by a leading cosmetic company demonstrated that incorporating α,α'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-Diacetate into skin creams significantly improved the product's ability to protect skin cells from UV-induced oxidative stress.

Comparison with Similar Compounds

trans-Dimethylstilbestrol Diacetate (trans-DMS-Diacetate)

[1,1'-Biphenyl]-4,4'-diyl Diacetate Derivatives

- Structure : Biphenyl backbone with diacetate groups (e.g., 3,3',5,5'-Tetramethyl derivative, C₂₀H₂₀O₄).

- Key Differences :

- Core : Rigid biphenyl vs. flexible hydrobenzoin.

- Substituents : Methyl groups at 3,3',5,5' positions vs. ethyl groups at α,α'.

- Applications : Biphenyl diacetates are used in polymer stabilizers, contrasting with the hydrobenzoin derivative’s role in biochemical assays.

4,4'-Dinitrohydrobenzoin Diacetate

Physical Properties

Preparation Methods

Reaction Protocol

-

Substrates : cis-1,4-Dichloro-2-butene, diethyl acetamidomalonate.

-

Conditions : Sodium hydride (NaH) in benzene-dimethyl sulfoxide (15:1) at 25–45°C.

-

Mechanism : Nucleophilic displacement of chloride by the sodio-acetamidomalonate, forming a cyclic diester intermediate. Subsequent hydrolysis (6 M HCl, reflux) and decarboxylation yield the hydrobenzoin core.

Key Data :

| Step | Yield | Byproducts |

|---|---|---|

| Alkylation | 29% | Isomeric diols |

| Hydrolysis/Decarboxylation | 85% | Aspartic acid derivatives |

Ethylation of the Hydrobenzoin Core

Ethyl groups are introduced via Grignard or alkylation reactions .

Grignard Approach

Alkylation via SN2

Challenges : Steric hindrance from the hydrobenzoin structure necessitates optimized leaving groups (e.g., mesyl or tosyl esters).

Acetylation of Hydroxyl Groups

The final step involves protecting the diol as diacetate esters.

Classical Acetylation

Lewis Acid-Catalyzed Acetylation

-

Catalysts : BF₃·OEt₂ or SnCl₄.

-

Advantages : Faster reaction, higher regioselectivity.

Comparative Data :

| Method | Catalyst | Time (h) | Yield |

|---|---|---|---|

| Classical | Pyridine | 12 | 90% |

| Lewis Acid | BF₃·OEt₂ | 2 | 95% |

Stereochemical Considerations

The cis configuration of the hydrobenzoin backbone is critical for biological activity. Asymmetric dihydroxylation (AD) using osmium tetroxide (OsO₄) and chiral ligands (e.g., PHAL) ensures enantioselectivity.

AD Reaction Parameters

Outcome :

Alternative Routes

From Z,Z-Dienestrol Precursors

Hydrogenation of Z,Z-Dienestrol derivatives (e.g., dienestrol diacetate) under H₂/Pd-C yields the target compound, though this method is less common.

One-Pot Synthesis

A streamlined protocol combines dihydroxylation, ethylation, and acetylation in sequential steps without isolating intermediates.

Conditions :

-

OsO₄/(DHQD)₂PHAL in t-BuOH/H₂O.

-

Ethylation with EtI/K₂CO₃ in DMF.

-

Acetylation with Ac₂O/BF₃·OEt₂.

Analytical Characterization

Industrial-Scale Production

Suppliers like Clinivex use continuous-flow reactors for high-throughput synthesis. Key parameters:

Challenges and Optimization

Q & A

Q. What synthetic routes are recommended for preparing alpha,alpha'-Diethyl-4,4'-dihydroxy-hydrobenzoin 4,4'-Diacetate, and how can yield optimization be achieved?

Methodological Answer: The compound is synthesized via esterification of the parent diol with acetic anhydride under controlled conditions. Evidence from analogous esterification protocols suggests refluxing in dimethylformamide (DMF) with ethyl-2-chloroacetate to achieve efficient acetylation . Yield optimization requires strict control of reaction time, temperature (~80–100°C), and stoichiometric ratios (e.g., 2:1 molar ratio of acetic anhydride to diol). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is recommended to isolate the diacetate derivative .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Key signals include acetyl protons (δ ~2.3 ppm, singlet) and aromatic protons (δ ~6.8–7.4 ppm, AA'BB' splitting pattern for para-substituted benzene rings). Hydrobenzoin-derived CH-OH groups (δ ~4.6–5.0 ppm) should be absent post-acetylation .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~386) and purity (>95%) .

Advanced Research Questions

Q. How does thermal stability influence experimental design for this compound, particularly in high-temperature applications?

Methodological Answer: Thermogravimetric analysis (TGA) data for structurally similar diacetates indicate decomposition onset at ~250°C, with ester cleavage preceding aromatic ring degradation . For high-temperature studies (e.g., catalysis or polymer synthesis), inert atmospheres (N₂/Ar) and short reaction durations are advised. Pre-screening via differential scanning calorimetry (DSC) can identify exothermic decomposition risks .

Q. What strategies resolve discrepancies in biological activity data across studies, such as inconsistent enzyme inhibition results?

Methodological Answer:

- Controlled Assay Conditions : Standardize solvent systems (e.g., DMSO concentration ≤0.1% to avoid solvent interference) and pH (buffered solutions).

- Impurity Profiling : Use LC-MS to identify trace impurities (e.g., unacetylated diol or monoacetate byproducts) that may skew bioactivity results .

- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., diethylstilbestrol derivatives for estrogenic activity comparisons) to validate dose-dependent trends .

Q. How can electrochemical properties (e.g., reduction potentials) be measured to assess redox behavior in aqueous systems?

Methodological Answer: Cyclic voltammetry (CV) in deoxygenated PBS (pH 7.4) using a glassy carbon working electrode can identify redox peaks. Reference against known quinone/hydroquinone couples (e.g., E°’ ~0.2–0.5 V vs. Ag/AgCl). For advanced studies, combine CV with electron paramagnetic resonance (EPR) to detect radical intermediates formed during redox cycling .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR spectral data reported for this compound?

Methodological Answer:

- Deuterated Solvent Effects : Confirm solvent choice (e.g., DMSO-d₆ vs. CDCl₃), as proton chemical shifts vary significantly. For example, hydroxyl protons in DMSO-d₆ may appear broadened or absent due to exchange .

- Dynamic Stereochemistry : If the hydrobenzoin core exhibits axial chirality, variable-temperature NMR (VT-NMR) can resolve rotational isomerism causing split signals .

Q. What experimental controls are essential when studying hydrolytic degradation pathways?

Methodological Answer:

- pH-Dependent Hydrolysis : Conduct parallel experiments in acidic (HCl, pH 2), neutral (PBS), and basic (NaOH, pH 10) conditions to quantify ester stability. Monitor via HPLC for diol reappearance .

- Enzymatic Controls : Include esterase inhibitors (e.g., PMSF) in cell-based assays to distinguish enzymatic vs. non-enzymatic hydrolysis .

Stability and Storage

Q. What are the optimal storage conditions to prevent degradation of this compound?

Methodological Answer: Store under inert gas (argon) at –20°C in amber vials to minimize oxidation and photodegradation. Periodic purity checks via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) are recommended for long-term storage .

Impurity Identification

Q. What are common synthetic impurities, and how can they be characterized?

Methodological Answer:

- Monoacetate Byproduct : Detectable via HPLC retention time shifts (shorter than diacetate) and MS fragmentation (m/z ~344 [M+H]⁺).

- Oxidized Derivatives : Use high-resolution MS (HRMS) to identify quinone forms (m/z ~382) resulting from hydrobenzoin oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.